

Application Notes and Protocols for Fura-2 AM De-esterification

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Compound of Interest

Compound Name: **Fura-2**

Cat. No.: **B149405**

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These application notes provide a detailed overview and standardized protocols for the use of **Fura-2 AM**, a ratiometric fluorescent indicator essential for the measurement of intracellular calcium concentrations. Accurate de-esterification of **Fura-2 AM** is critical for reliable and reproducible results in calcium signaling studies.

Introduction

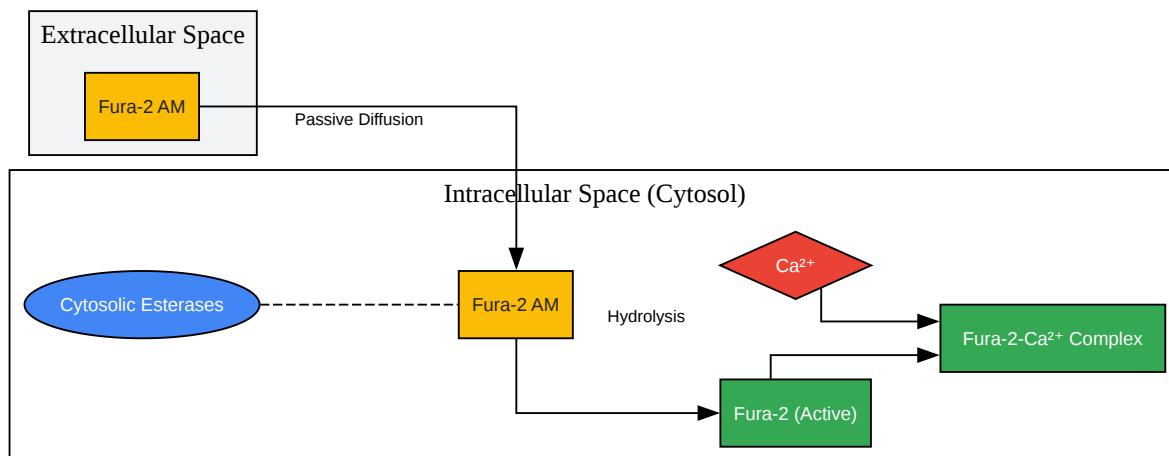
Fura-2 AM (**Fura-2** acetoxyethyl ester) is a cell-permeant derivative of the ratiometric calcium indicator **Fura-2**.^{[1][2]} Its membrane permeability allows it to be readily loaded into live cells via incubation.^{[2][3]} Once inside the cell, cytosolic esterases hydrolyze the acetoxyethyl (AM) ester groups, converting the non-fluorescent **Fura-2 AM** into its active, fluorescent, and membrane-impermeant form, **Fura-2**.^{[1][2][4]} This active form is trapped within the cell and can bind to free intracellular calcium ions (Ca^{2+}).^{[1][4]}

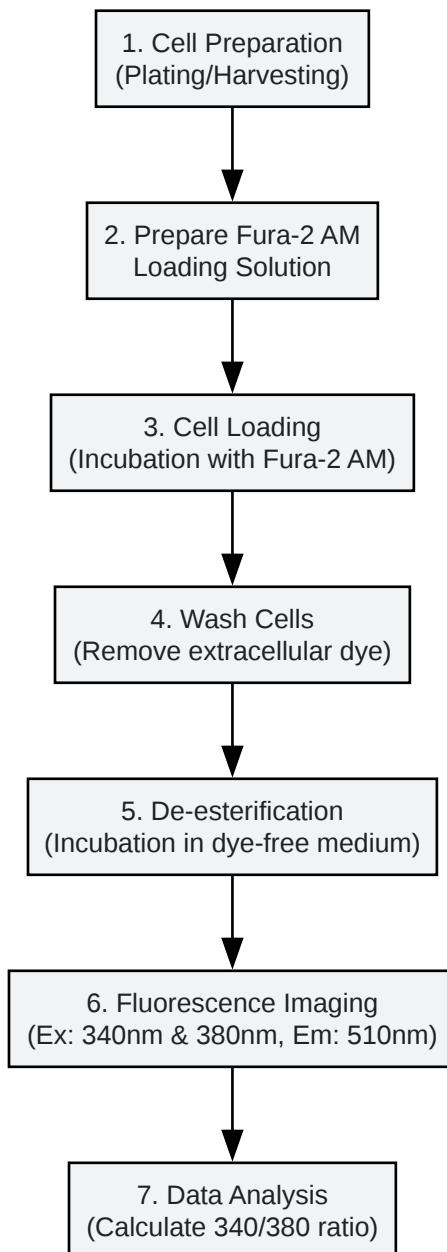
The fluorescence excitation maximum of **Fura-2** shifts from approximately 363-380 nm in the absence of Ca^{2+} to around 335-340 nm when bound to Ca^{2+} , while the emission maximum remains relatively constant at about 510 nm.^{[2][4][5]} This ratiometric property allows for the accurate determination of intracellular Ca^{2+} concentrations by measuring the ratio of fluorescence intensities at the two excitation wavelengths, which minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness.^{[1][4][5]}

The efficiency of de-esterification is a critical step that is influenced by several factors, including cell type, intracellular esterase activity, incubation time, and temperature.^[6] Incomplete hydrolysis can lead to compartmentalization of the dye in organelles or a lack of responsiveness to calcium.^{[7][8]} Therefore, optimizing the de-esterification process is paramount for obtaining accurate and reliable data.

Signaling Pathway and Experimental Workflow

The process of measuring intracellular calcium using **Fura-2 AM** involves several key steps, from the initial loading of the cells with the dye to the final analysis of the fluorescence data. The following diagrams illustrate the de-esterification pathway and the general experimental workflow.





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